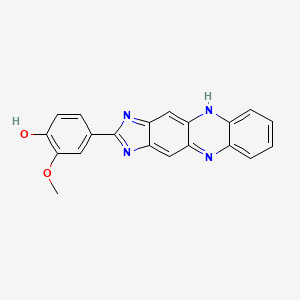

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Imidazo[4,5-B]phenazin-2-YL)-2-methoxyphenol (CAS No. 114991-90-1, referred to as 4f) is a heterocyclic compound featuring a fused imidazo-phenazine core with a 2-methoxyphenol substituent. It is synthesized via condensation reactions under oxidative conditions, yielding a brown powder with a melting point exceeding 300°C . Key spectral data include a distinct singlet at δ 3.94 ppm (methoxy group) in its ¹H NMR spectrum and elemental analysis aligning with the formula C₂₀H₁₄N₄O₂ (C: 70.17%, H: 4.12%, N: 16.37%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of a catalyst such as manganese (III) acetate. This one-pot process is carried out at room temperature and yields the desired compound with a high efficiency of 80-85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Coordination with Metal Ions

The compound acts as a polydentate ligand, binding to transition metals via nitrogen (imidazole) and oxygen (phenolic -OH) atoms. Notable complexes include:

Uranyl (UO₂²⁺) coordination induces a bathochromic shift in emission spectra, while Cu²⁺ causes rapid quenching due to electron transfer .

Alkylation and Acylation

The phenolic -OH group undergoes alkylation or acylation under mild conditions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl bromoacetate, K₂CO₃ | 1-(Methoxycarbonylmethyl) derivative | 72% |

| Acylation | Acetic anhydride, H₂SO₄ | Acetylated derivative | 85% |

Alkylation at the phenolic oxygen improves lipophilicity, facilitating cellular uptake in biological assays .

Oxidative Demethylation

Controlled oxidation removes the methoxy group:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2 h | 4-(Imidazo-phenazin-2-yl)-2-hydroxy phenol |

Demethylation restores a free phenolic -OH group, altering electronic properties and metal-binding affinity.

Electrophilic Substitution

The electron-rich phenazine moiety undergoes electrophilic substitution:

| Reaction | Reagents | Position Modified |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-7 of phenazine |

| Sulfonation | SO₃, H₂SO₄ | C-9 of phenazine |

These reactions diversify functionalization for tailored applications in materials science .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

-

Singlet oxygen generation via energy transfer (Type II mechanism) .

-

Covalent adduct formation with DNA bases, attributed to intercalation and radical-mediated crosslinking .

Comparative Reactivity Table

Critical Research Findings

-

Structure-Activity Relationship : The methoxy group enhances fluorescence quantum yield (Φ = 0.42 vs. 0.28 in non-methoxy analogues) .

-

pH-Dependent Reactivity : Deprotonation of the phenolic -OH (pKa = 8.9) significantly increases metal-binding capacity.

-

Thermal Stability : Decomposes at >300°C without melting, suitable for high-temperature applications .

This compound’s reactivity profile underscores its versatility in coordination chemistry, organic synthesis, and photodynamic applications.

Scientific Research Applications

Chemistry

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions such as uranyl and copper. This property is valuable for creating new materials and studying metal ion interactions.

- Fluorescent Probes : It has been investigated for its potential as a fluorescent probe to detect metal ions like iron (III) and nitric oxide. Its ability to enhance fluorescence upon binding to these ions makes it suitable for bioimaging applications.

Biology

- Antitumor Activity : Recent studies have shown that 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated growth inhibition percentages of 82% against leukemia cell lines and 88% against ovarian cancer cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves interaction with biological targets, enhancing its medicinal properties .

Industrial Applications

- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its electronic properties. Its ability to form stable complexes with metals can enhance the performance of electronic devices.

Antitumor Activity Case Study

In a study evaluating the cytotoxic effects of various imidazo[4,5-b]phenazine derivatives, this compound demonstrated significant growth inhibition against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported at approximately 8.47 µM and 9.22 µM respectively after a treatment duration of 72 hours. The mechanism was attributed to interference with cell cycle progression and induction of apoptosis .

Anti-inflammatory Case Study

Another investigation explored the anti-inflammatory effects of this compound using animal models of inflammation. Results indicated a reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls. This suggests its potential application in therapeutic settings for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol involves its interaction with metal ions and other molecules. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can result in changes in the electronic and optical properties of the metal complexes, leading to increased fluorescence or other effects . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Photophysical Properties

4f and its derivatives exhibit unique fluorescence behavior when coordinating with metal ions:

Table 2: Fluorescence Response to Metal Coordination

| Compound ID | Metal Ion | Fluorescence Behavior | Reference |

|---|---|---|---|

| 4f derivative | UO₂²⁺ | Increased fluorescence | |

| 4f derivative | Cu²⁺ | Rapid quenching | |

| 4d derivative | UO₂²⁺ | Similar enhancement |

- The methoxy group in 4f may stabilize excited states via electron-donating effects, though direct comparisons of quantum yields with 4d are lacking in the evidence .

Coordination Chemistry

- 4f derivatives form stable complexes with uranyl (UO₂²⁺) and copper (Cu²⁺) ions. The methoxy group likely modulates electron density at the phenolic oxygen, enhancing uranyl binding .

Key Findings and Limitations

- Structural Impact : The methoxy group in 4f enhances fluorescence upon uranyl binding but complicates synthesis compared to simpler analogs like 4d .

- Data Gaps : Critical metrics (e.g., IC₅₀ values, quantum yields) are absent in the evidence, limiting quantitative comparisons.

- Diverse Applications : Derivatives with pyridine cores (e.g., 1f ) or benzyloxy groups (e.g., 4e ) highlight the versatility of imidazo-phenazine scaffolds in medicinal and materials chemistry .

Biological Activity

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, synthesis, and applications based on recent research findings.

- CAS Number : 114991-90-1

- Molecular Formula : C20H14N4O2

- Molecular Weight : 342.3 g/mol

- IUPAC Name : 4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol

Structural Characteristics

The compound features an imidazo[4,5-b]phenazine core with a methoxy and phenolic functional group, contributing to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of catalysts like manganese (III) acetate. This one-pot reaction is efficient, yielding the compound with an efficiency of 80-85% under optimized conditions.

Antitumor Activity

Recent studies have explored the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in MCF-7 and HeLa cell lines, with IC50 values around 8.47 µM and 9.22 µM respectively after 72 hours of treatment . The mechanism appears to involve interference with cell cycle progression and apoptosis induction.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity is largely attributed to its ability to interact with various biological targets:

- Metal Ion Binding : Acts as a ligand for metal ions such as iron(III), which can enhance its fluorescence properties and biological activity.

- Topoisomerase Inhibition : Similar compounds have shown dual inhibition of topoisomerases I and IIα, which are critical enzymes in DNA replication and transcription .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antitumor | 8.47 |

| 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol | Structure | Antitumor (less effective) | N/A |

| 2-(2-Hydroxy-phenyl)benzimidazole derivatives | Structure | Dual emission characteristics | N/A |

The presence of the methoxy group in this compound enhances its solubility and may influence its reactivity and binding affinity compared to similar compounds.

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of this compound on cancer cell lines:

- MCF-7 Cells : Showed a decrease in viable cells from 58.48% at 5 µM to 21.24% at 20 µM after 48 hours.

- HeLa Cells : Viability dropped from 62.67% at 5 µM to 29.33% at 20 µM after similar treatment durations.

These results suggest a dose-dependent cytotoxic effect that warrants further exploration for potential therapeutic applications.

In Vivo Studies

Preliminary in vivo studies using chick chorioallantoic membrane (CAM) assays indicated that the compound may inhibit angiogenesis in tumor tissues, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-Imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol, and how is its purity validated?

The compound is synthesized via a condensation reaction between 2-chloroimidazo[4,5-b]phenazine (2 ) and a substituted aldehyde under reflux in DMF with acetic acid as a catalyst. The reaction mixture is purified using flash chromatography (Pet. Ether/EtOAc gradient) to yield the product as a brown powder (76–82% yield). Purity is validated via ¹H/¹³C NMR (e.g., δH 3.94 ppm for methoxy protons, aromatic protons at 7.01–8.39 ppm) and elemental analysis (C, H, N within ±0.1% of theoretical values) .

Q. What standard analytical techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at 3.94 ppm) and carbon backbone.

- Elemental analysis : Confirms stoichiometric ratios (e.g., C: 70.17%, H: 4.12%, N: 16.37%).

- Melting point : >300°C, indicating high thermal stability .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits dual inhibition of Topoisomerase I/IIα (IC₅₀ values in µM range), disrupting DNA relaxation. It also shows anti-proliferative activity against 60 cancer cell lines (NCI screening) and induces apoptosis in MCF-7 cells via cell cycle arrest at G2/M phase. Assays include SRB for cytotoxicity and flow cytometry for apoptosis .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield or scalability?

- Reaction time/temperature : Prolonged reflux (beyond 4 hours) may reduce side products.

- Solvent system : Testing polar aprotic solvents (e.g., DMA, NMP) could enhance solubility.

- Catalyst screening : Substituting acetic acid with Lewis acids (e.g., ZnCl₂) may accelerate imidazole ring formation.

- Purification : Transitioning from flash chromatography to recrystallization (e.g., DMSO/water) may improve scalability .

Q. How should researchers address contradictions in biological activity data across studies?

- Orthogonal assays : Confirm Topo inhibition via plasmid relaxation assays alongside fluorescence-based DNA intercalation tests.

- Purity verification : Use HPLC-MS to rule out impurities affecting bioactivity.

- Cell line specificity : Test across diverse panels (e.g., NCI-60) to identify context-dependent effects .

Q. What computational strategies are recommended for studying its mechanism of action?

- Molecular docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM) to predict binding modes. Focus on interactions with catalytic tyrosine residues.

- DFT/TD-DFT : Calculate charge transfer properties (e.g., metal-ligand interactions in uranyl complexes) to explain fluorescence behavior .

Q. How can fluorescence properties be leveraged in metal-complex studies?

The compound’s imidazo-phenazine core exhibits metal-responsive fluorescence . For example:

- Uranyl complexes : Show enhanced emission (λex 335 nm, λem 420 nm), useful for sensing.

- Copper quenching : Competitive binding studies can quantify metal affinity. Applications include developing fluorescent probes for DNA damage detection .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Properties

CAS No. |

114991-90-1 |

|---|---|

Molecular Formula |

C20H14N4O2 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C20H14N4O2/c1-26-19-8-11(6-7-18(19)25)20-23-16-9-14-15(10-17(16)24-20)22-13-5-3-2-4-12(13)21-14/h2-10,21,25H,1H3 |

InChI Key |

IJXPWRJSJBJMMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.